BI 639667

Selectivity profiling CCR1 antagonist GPCR pharmacology

BI 639667 (CAS 1295298-26-8) is a third-generation CCR1 antagonist with uniquely clean selectivity (>1,000-fold over other CCRs), ensuring CCR1-specific interpretation in mixed-receptor systems. Its potent chemotaxis IC50 of 2.4 nM outperforms earlier candidates, while published formulation data (salicylic acid cocrystals, KinetiSol ASD) reduce development time for in vivo studies. As an SGC-donated chemical probe with transparent pharmacological annotation, it meets rigorous publication and grant quality standards. Choose BI 639667 to eliminate off-target chemokine receptor crosstalk and secure reproducible results.

Molecular Formula C22H18FN5O3S
Molecular Weight 451.5 g/mol
Cat. No. B606088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI 639667
SynonymsBI-639667;  BI639667;  BI 639667
Molecular FormulaC22H18FN5O3S
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=CC(=C1)C2(CC2)NC(=O)C3=CN=CC4=C3C=NN4C5=CC=C(C=C5)F
InChIInChI=1S/C22H18FN5O3S/c1-32(30,31)20-10-14(6-9-25-20)22(7-8-22)27-21(29)18-11-24-13-19-17(18)12-26-28(19)16-4-2-15(23)3-5-16/h2-6,9-13H,7-8H2,1H3,(H,27,29)
InChIKeyPXQATVYJKMMHAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BI 639667 for Laboratory Research: Procurement Specifications, Core Chemical Identity, and Third-Generation CCR1 Antagonist Pharmacology


BI 639667 (CAS 1295298-26-8) is a third-generation azaindazole-class small molecule antagonist of the human C-C chemokine receptor type 1 (CCR1), developed and donated as a chemical probe by Boehringer Ingelheim [1]. As a GPCR-targeting immunomodulatory agent with the molecular formula C22H18FN5O3S, it represents the third azaindazole series (compound 19n) within the Boehringer Ingelheim CCR1 antagonist program [2]. BI 639667 functions as a high-affinity competitive antagonist at the CCR1 receptor, blocking chemokine ligand binding and subsequent G-protein-mediated calcium mobilization [3].

Why BI 639667 Cannot Be Simply Replaced by Other CCR1 Antagonists in Research Protocols


Despite sharing a common target (CCR1), small-molecule antagonists in this class exhibit substantial pharmacological divergence in functional selectivity, signaling bias, receptor internalization kinetics, and species cross-reactivity [1]. The third-generation azaindazole scaffold of BI 639667 confers an atypically clean off-target profile within the chemokine receptor family (>1,000-fold selectivity over other measured CCRs), a property not uniformly shared by earlier-generation CCR1 antagonists such as BX471, CCX354, or MLN-3897 [2]. Furthermore, published studies demonstrate that different CCR1 antagonists produce distinct patterns of inhibition across G-protein-dependent versus β-arrestin-dependent signaling pathways, meaning that functional outcomes cannot be reliably extrapolated from one compound to another [1]. For researchers requiring consistent, reproducible target engagement with minimal confounding chemokine receptor crosstalk, substitution with an alternative CCR1 antagonist introduces uncontrolled pharmacological variables that may invalidate experimental conclusions.

BI 639667 Quantitative Differentiation Evidence: Comparator-Based Performance Data Across Key Procurement-Relevant Dimensions


CCR Family Selectivity: BI 639667 Demonstrates >1,000-Fold Window Over Other Chemokine Receptors

BI 639667 exhibits exceptionally clean selectivity within the chemokine receptor family, with selectivity over other measured CCRs exceeding 1,000-fold [1]. In a Cerep panel of CCRs at 10 µM, BI 639667 showed >90% control for CCR4, CCR6, CCR9, and CCR10, indicating negligible binding to these related receptors [1]. This selectivity window substantially exceeds that reported for earlier CCR1 antagonists: BX471 exhibits 250-fold selectivity for CCR1 over CCR2, CCR5, and CXCR4 [2], while MLN-3897 shows 500-fold selectivity over CCR5 .

Selectivity profiling CCR1 antagonist GPCR pharmacology

Functional Chemotaxis Inhibition: BI 639667 Achieves Potent Migration Blockade Superior to Phase 2 Candidate CCX354

In chemotaxis assays measuring the functional inhibition of CCL3-induced cell migration, BI 639667 exhibits an IC50 of 2.4 nM . This represents a >40-fold improvement in functional potency compared to the Phase 2 clinical candidate CCX354, which demonstrates chemotaxis inhibition with an IC50 of <100 nM (specific value not reported) .

Chemotaxis Cell migration CCR1 antagonist

Calcium Flux Antagonism: BI 639667 Functional Potency in the Low Nanomolar Range

BI 639667 potently inhibits CCL3-induced calcium mobilization with an IC50 of 1.8 nM in standardized calcium flux assays [1]. This functional potency positions it among the more potent CCR1 antagonists in the class: BMS-817399 exhibits chemotaxis inhibition of 6 nM IC50 (calcium flux data not reported) , while MLN-3897 demonstrates competition binding IC50 of 0.8 nM but functional calcium flux data are not readily available .

Calcium flux GPCR signaling Antagonist potency

Biophysical and Formulation Characterization: Published Cocrystal and Amorphous Dispersion Studies Enable Reproducible Handling

BI 639667 is characterized as a poorly soluble and fast-precipitating compound, which creates known handling and formulation challenges . Unlike many research compounds lacking published biopharmaceutical characterization, BI 639667 has been the subject of peer-reviewed formulation studies. A cocrystal with salicylic acid demonstrated prolonged supersaturation during dissolution and enhanced oral bioavailability in rats compared to amorphous dispersion . Additionally, amorphous solid dispersions processed via KinetiSol technology showed enhanced oral bioavailability in beagle dogs compared with spray-dried particles of identical composition [1]. This published formulation knowledge reduces experimental uncertainty in in vivo studies.

Bioavailability Formulation Amorphous solid dispersion

Optimal Research Application Scenarios for BI 639667: Where This CCR1 Antagonist Delivers Differentiated Value


In Vitro Target Validation Requiring Unambiguous CCR1 Attribution with Minimal Chemokine Receptor Crosstalk

When investigating CCR1-mediated signaling pathways in cells co-expressing multiple chemokine receptors (e.g., CCR1, CCR2, CCR5), the >1,000-fold selectivity window of BI 639667 over other measured CCRs [1] ensures that observed phenotypic effects can be confidently attributed to CCR1 antagonism. In contrast, alternative antagonists with narrower selectivity windows (BX471: 250-fold; MLN-3897: 500-fold) introduce greater risk of off-target chemokine receptor engagement at working concentrations [1].

Functional Migration and Chemotaxis Studies in Inflammation or Oncology Models

For experiments assessing CCR1-dependent cell migration, BI 639667 provides potent functional blockade with a chemotaxis IC50 of 2.4 nM [1]. This represents a >40-fold functional potency advantage over the Phase 2 candidate CCX354 (chemotaxis IC50 <100 nM) [1], enabling robust migration inhibition at lower compound concentrations and minimizing potential cytotoxicity or off-target effects in long-term migration assays.

In Vivo Pharmacodynamic Studies with Established Formulation Guidance

For researchers planning in vivo experiments in rodent or canine models, BI 639667 offers the advantage of published biopharmaceutical characterization. The compound is poorly soluble and fast-precipitating, but validated formulation approaches—including salicylic acid cocrystals (rat-validated) [1] and KinetiSol-processed amorphous solid dispersions (beagle dog-validated) [2]—provide a reproducible starting point for achieving adequate oral exposure, reducing the formulation development burden prior to in vivo efficacy testing.

Chemical Probe Studies Requiring Rigorous Pharmacological Profiling Standards

BI 639667 is recognized as a donated chemical probe by the Structural Genomics Consortium (SGC) Frankfurt and is listed on the Chemical Probes Portal with documented in vitro validation data including potency, selectivity, and off-target screening results [1]. This level of pharmacological annotation makes it suitable for studies where transparent reporting of probe quality criteria is required for publication or grant compliance, distinguishing it from less thoroughly characterized commercial CCR1 antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI 639667

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.